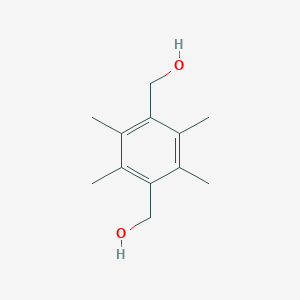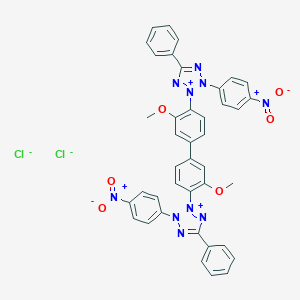
Nitroblue tetrazolium chloride
Overview
Description
Nitroblue tetrazolium chloride (NBT) is an intense blue dye used in histochemistry determinations . It is used to confirm the diagnosis of chronic granulomatous disease . It is a microscopic stain, which is used to detect dehydrogenases and alkaline phosphatase . It acts as an NADPH-diaphorase substrate that competitively inhibits nitric oxide synthase .
Synthesis Analysis
NBT is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble NBT to a deep blue-colored precipitate . It is also used in a diagnostic test, particularly for chronic granulomatous disease and other diseases of phagocyte function .Molecular Structure Analysis
The IUPAC name for NBT is 2,2’-bis (4-Nitrophenyl)-5,5’-diphenyl-3,3’- (3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride . Its molecular formula is C40H30Cl2N10O6 .Chemical Reactions Analysis
NBT undergoes reduction to form an insoluble blue-black product, formazan . While it is true that superoxide anion will give up an electron to reduce NBT, any enzyme capable of effecting NBT reduction using, for example, NADH or NADPH, as an electron donor, will generate a response that masquerades as a reactive oxygen species (ROS) signal .Physical And Chemical Properties Analysis
NBT is a yellow crystalline powder with a molar mass of 817.64 g/mol . Its absorption maximum λ max (Methanol) is 256 - 259 nm . It has a specific absorptivity A 1%/1cm (λ max; 0.01 g/l; methanol; calc. on dried substance) of 800 - 900 .Scientific Research Applications
Detection of Oxygen Metabolites in Cells
Nitrotetrazolium Blue chloride is used to detect the generation of oxygen metabolites in cells. This application is crucial in studies related to cellular respiration and oxidative stress .
Substrate for Western Blot Detection
In combination with BCIP (5-bromo-4-chloro-3-indolyl-phosphate), Nitrotetrazolium Blue chloride is used for the detection of labeled probes in western blots, which is part of a colorimetric detection assay. This assay detects alkaline phosphatase activity, generating an insoluble purple dye (diformazan) .
Staining of Histological Tissue Sections
The compound is utilized for staining histological tissue sections, aiding in the visualization and analysis of tissue pathology .
Cell Structure Observation and Analysis
As a multifunctional dye, Nitrotetrazolium Blue chloride helps researchers observe and analyze cell structures, which is fundamental in cell biology and histology .
Biomolecule Tracking and Detection
It plays a role in tracking biomolecules and evaluating cell functions, which is essential in molecular biology and biochemistry .
Cell Viability Assessment
Nitrotetrazolium Blue chloride can be used to assess cell viability as a function of redox potential. Actively respiring cells convert the water-soluble compound to a deep blue-colored precipitate, indicating cell viability .
Nucleic Acid Hybridization Detection
This compound is also used in the detection of nucleic acid hybridization, an important technique in genetics and molecular diagnostics .
Ascorbate Peroxidase Activity Detection
Lastly, it’s used in detecting ascorbate peroxidase activity in native gels by inhibition of reduction, which is significant in studies involving antioxidants and enzymatic activity .
Safety And Hazards
properties
IUPAC Name |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N10O6.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCQIDHPKZJSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046719 | |
| Record name | Nitroblue tetrazolium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] | |
| Record name | Nitroblue tetrazolium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2446 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nitroblue tetrazolium chloride | |
CAS RN |
298-83-9 | |
| Record name | Nitroblue tetrazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-(4-nitrophenyl)-5-phenyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitroblue tetrazolium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-diphenyl-3,3'-bis(4-nitrophenyl)-2,2'-(3,3'-dimethoxybiphenyl-4,4'-ylene)ditetrazolium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROBLUE TETRAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44P41F7ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nitroblue Tetrazolium Chloride (NBT) primarily used for in research?
A1: NBT is widely employed as an indicator for the presence and activity of various enzymes and reactive oxygen species (ROS). [, , , , , , ] For instance, it's used to detect superoxide radical anions, a type of ROS, in biological samples. [] It also serves as a histochemical stain to differentiate between viable and thermally damaged cells. []
Q2: How does NBT detect superoxide radical anions?
A2: NBT reacts with superoxide radical anions, undergoing reduction to form a blue-colored compound called diformazan. [, , ] This color change can be easily measured spectrophotometrically, providing a quantifiable measure of superoxide production. []
Q3: What is the role of copper ions in NBT reduction when studying aldopentoses?
A3: In studies with aldopentoses, copper ions (Cu2+) act as a catalyst, promoting the autoxidation of these sugars. [] This autoxidation process generates superoxide radical anions, which then react with NBT, leading to diformazan formation and indicating the presence of these radicals. []
Q4: How is NBT used in enzyme activity assays?
A4: NBT is frequently incorporated into assays for enzymes that produce superoxide radicals as part of their catalytic cycle. [, ] The intensity of the blue color developed, due to diformazan formation, directly correlates with the enzyme activity in the sample. For example, NBT is used in assays for superoxide dismutase (SOD). []
Q5: Can NBT differentiate between viable and non-viable cells? How?
A5: Yes, NBT is employed as a viability stain, particularly in studies involving thermal damage to tissues. [, , ] Viable cells, with intact metabolic activity, reduce NBT to diformazan, exhibiting a blue color. In contrast, thermally damaged cells lose this reducing capacity and remain unstained. []
Q6: How is NBT used to assess the viability of arbuscular mycorrhizal fungi?
A6: In mycorrhizal research, NBT is combined with succinate dehydrogenase (SDH) activity staining to evaluate the viability of fungal structures within plant roots. [, ] While trypan blue staining reveals all fungal structures, NBT specifically stains metabolically active hyphae and arbuscules, providing a more accurate assessment of fungal viability and activity. [, ]
Q7: What is the significance of NBT staining in cancer research?
A7: NBT plays a role in diagnosing certain cancers, like osteosarcoma, where tumor cells overexpress alkaline phosphatase (ALP). [, ] In cytology samples, NBT combined with a phosphatase substrate like 5-bromo-4-chloro-3-indolyl phosphate toluidine salt stains ALP-positive malignant cells, aiding in confirming the diagnosis. [, ]
Q8: How does NBT contribute to understanding the effects of intense focused ultrasound?
A8: Intense focused ultrasound (IFUS) is a non-invasive technique that induces localized thermal damage in tissues. [, ] NBT staining helps visualize the depth and extent of thermal damage caused by IFUS, revealing the precise areas where cell viability is affected. This is crucial for assessing the safety and efficacy of IFUS in various applications. [, ]
Q9: What insights can NBT provide in studying the impact of environmental pollutants?
A9: NBT can be used to assess the oxidative stress induced by environmental pollutants in biological systems. [] The increased production of ROS, like superoxide, in response to pollutants can be detected by NBT, offering insights into the toxicological effects of such contaminants.
Q10: What is the significance of NBT in studying cellular differentiation processes?
A10: NBT is a valuable tool for studying cellular differentiation, particularly in immune cells. [, ] The reduction of NBT is often used as a marker for the activation and differentiation of phagocytic cells, such as neutrophils and macrophages, providing insights into immune responses. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



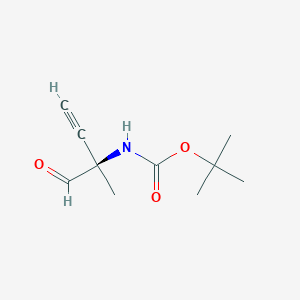


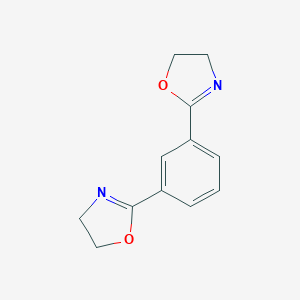
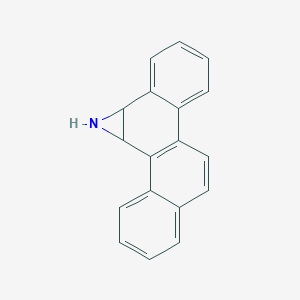
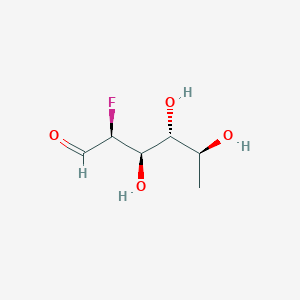
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
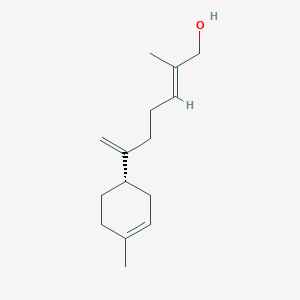
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)


